molecular formula C12H11BrN2O2 B1484120 6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098034-64-9

6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484120
CAS RN: 2098034-64-9
M. Wt: 295.13 g/mol
InChI Key: FOVMBXTXWFXOOR-UHFFFAOYSA-N
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Description

6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 4-bromomethyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a small organic molecule belonging to the class of pyrimidine-2,4-diones. It is a versatile compound that has been used for a variety of scientific applications, including synthesis, drug discovery, and biological research.

Scientific Research Applications

Electrocatalytic Cyclization and Spirobarbituric Dihydrofurans

Electrocatalytic cyclization of related pyrimidine-diones in alcohols has been shown to result in the selective formation of substituted spirobarbituric dihydrofurans, with yields ranging from 82–93%. This reaction, conducted in an undivided cell with sodium halides, highlights the potential for synthesizing complex organic structures from pyrimidine derivatives (Elinson et al., 2021).

Structural Analysis through X-ray Diffraction

X-ray diffraction studies have been used to explore the crystal and molecular structures of related tetrahydropyrimidine derivatives. These studies have revealed details about the tautomeric forms and conformations of the pyrimidine ring, enhancing understanding of the chemical behavior and stability of such compounds (Belsky et al., 2003).

Conformational Analysis and Quantum Chemical Calculations

Quantum chemical calculations and X-ray crystal structure analysis have provided insights into the structural and electronic characteristics of tetrahydropyrimidine derivatives. These studies have shown the heterocyclic ring's quasi-boat conformation and the formation of R- and S- enantiomers, contributing to a deeper understanding of the molecular geometry and its implications for reactivity and interaction (Memarian et al., 2013).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of 3-acyl-tetrahydropyrimidine-diones has revealed methods to obtain enamino derivatives and O,C-migration of acyl groups. These findings demonstrate the versatility of tetrahydropyrimidine-diones in organic synthesis and the potential for developing novel compounds with varied functionalities (Rubinov et al., 2008).

Photochemical Arylation and Heterocyclic Compound Synthesis

Photochemical cyclization of N-substituted enaminones, including those with bromophenyl groups, has been employed to synthesize heterocyclic compounds. This method showcases the utility of photochemical reactions in creating complex heterocyclic structures from simpler precursors, expanding the toolbox for synthetic organic chemistry (Iida et al., 1978).

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15-11(16)7-10(14-12(15)17)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVMBXTXWFXOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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